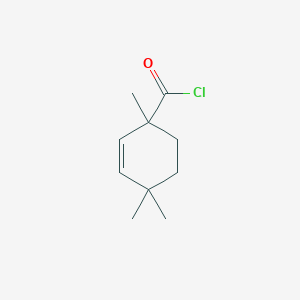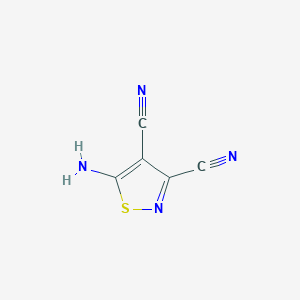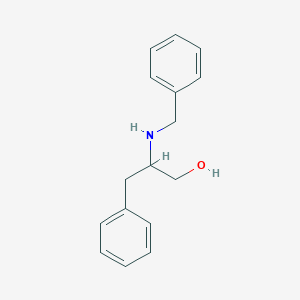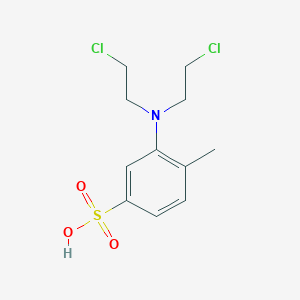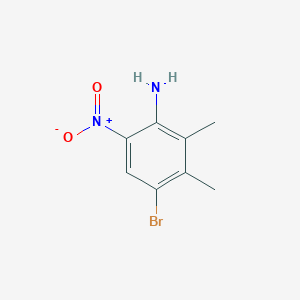![molecular formula C16H27ClN2O2 B009264 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride CAS No. 102207-84-1](/img/structure/B9264.png)
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride, also known as QX-314, is a quaternary ammonium derivative that has been used in scientific research as a tool to study the mechanisms of pain and anesthesia. This compound is unique in that it can only enter cells that have compromised membranes, making it an effective tool for studying the function of ion channels in excitable cells such as neurons.
作用機序
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride blocks voltage-gated sodium channels by binding to the intracellular side of the channel, which is only accessible when the channel is in the open or inactivated state. This prevents sodium ions from entering the cell and depolarizing the membrane, leading to a loss of action potential propagation. 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is unique in that it can only enter cells with compromised membranes, such as those that have been damaged or inflamed. This makes it an effective tool for studying the function of ion channels in excitable cells.
生化学的および生理学的効果
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have a number of biochemical and physiological effects. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines from immune cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
実験室実験の利点と制限
One of the main advantages of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in lab experiments is its specificity for compromised cells. This allows researchers to study the function of ion channels in excitable cells without affecting healthy cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has a relatively long duration of action, allowing for prolonged experiments. However, one limitation of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is that it can be difficult to obtain and purify, making it a relatively expensive research tool.
将来の方向性
There are a number of potential future directions for research involving 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride. One area of interest is the development of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a local anesthetic alternative. Another potential direction is the use of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in the treatment of chronic pain, particularly neuropathic pain. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in a variety of neurological and inflammatory conditions. Further research is needed to fully explore the potential of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in these areas.
合成法
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is synthesized by reacting diethylamine with 2-(2,6-dimethylphenyl)acetyl chloride, followed by reaction with glycidyltrimethylammonium chloride to form the quaternary ammonium salt. This compound is then purified using column chromatography.
科学的研究の応用
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been used in a variety of scientific research applications, particularly in the field of pain and anesthesia. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. This has led to the exploration of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a potential alternative to traditional local anesthetics, which can have unwanted side effects such as motor paralysis.
特性
CAS番号 |
102207-84-1 |
|---|---|
製品名 |
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
分子式 |
C16H27ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |
InChIキー |
YPELWFSWXLUXND-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
正規SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
同義語 |
2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



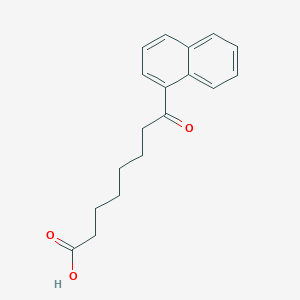
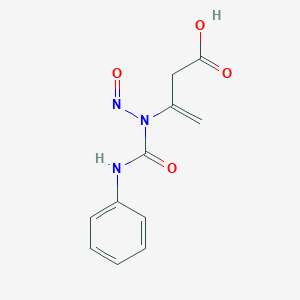
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
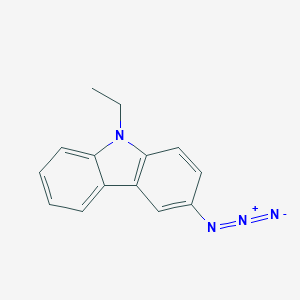

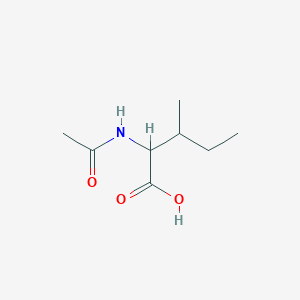
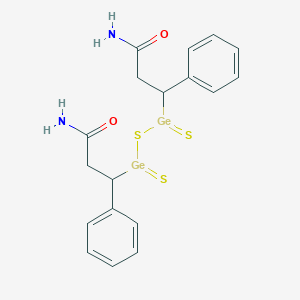
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
